Mannose Pentasulfate, Potassium Salt, Technical Grade

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

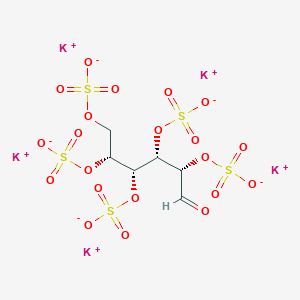

Pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate is a complex chemical compound with the molecular formula C₆H₇K₅O₂₁S₅ and a molecular weight of 770.94. This compound is characterized by its multiple sulfonate groups and potassium ions, making it highly soluble in water and useful in various chemical applications.

Méthodes De Préparation

The synthesis of Mannose Pentasulfate, Potassium Salt, Technical Grade typically involves the sulfonation of a hexane derivative followed by the introduction of potassium ions. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the sulfonate groups. Industrial production methods may involve large-scale reactors and continuous flow systems to maintain consistency and efficiency.

Analyse Des Réactions Chimiques

Pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The sulfonate groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Applications De Recherche Scientifique

Drug Delivery Systems

Mannose Pentasulfate is increasingly recognized for its role in enhancing drug delivery mechanisms. It acts as a ligand for macrophages, facilitating targeted gene delivery. Research has demonstrated that mannose-modified lipids can form stable complexes with plasmid DNA, enhancing the efficiency of gene therapy applications. These lipoplexes exhibit specific binding to mannose receptors on macrophages, which is crucial for targeted therapies in diseases such as cancer and genetic disorders .

Table 1: Characteristics of Mannose-Modified Lipoplexes

| Property | Value |

|---|---|

| Cationic lipid used | Dioleoyltrimethylammoniumpropane (DOTAP) |

| Mannose type | α-mannose and β-mannose |

| Binding efficiency | High |

| Stability | Stable at N/P ratios > 2 |

Cardiovascular Health

The compound's potassium content has been linked to cardiovascular benefits. Studies indicate that potassium-enriched salts can reduce cardiovascular disease mortality by promoting better blood pressure regulation. The transition from regular salt to potassium-enriched salt has shown promising long-term benefits in elderly populations, suggesting potential applications in dietary supplements aimed at improving heart health .

Key Findings:

- Long-term use of potassium-enriched salt resulted in reduced cardiovascular mortality.

- Increased potassium intake correlated with lower sodium levels in the diet.

Pharmaceutical Applications

Mannose Pentasulfate serves as a reference standard for the drug Sucralfate, which is used to treat ulcers and protect the gastrointestinal tract. Its role as a pharmaceutical agent highlights its importance in drug formulation and development .

Potential Therapeutic Uses:

- Treatment of amyloid diseases through saccharide compositions that include Mannose Pentasulfate.

- Research into its efficacy against conditions like Alzheimer's disease suggests a broader therapeutic potential .

Research Insights and Case Studies

Several studies have documented the effectiveness of Mannose Pentasulfate in various applications:

- Gene Delivery Mechanisms: A study demonstrated that lipoplexes formed with mannose-modified lipids could efficiently deliver genetic material to macrophages, showcasing their potential in gene therapy .

- Cardiovascular Studies: Research involving elderly veterans indicated that switching to potassium-enriched salt significantly decreased cardiovascular events over time, emphasizing the health benefits associated with increased potassium intake from compounds like Mannose Pentasulfate .

Mécanisme D'action

The mechanism of action of Mannose Pentasulfate, Potassium Salt, Technical Grade involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to various biochemical and chemical effects, depending on the specific pathways involved. The compound’s high reactivity allows it to participate in multiple pathways, making it versatile in its applications.

Comparaison Avec Des Composés Similaires

Pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate can be compared with other sulfonate compounds such as:

Sodium dodecyl sulfate: Commonly used in detergents and as a surfactant.

Potassium sulfate: Used in fertilizers and various industrial applications.

Ammonium sulfate: Utilized in fertilizers and as a food additive.

The uniqueness of Mannose Pentasulfate, Potassium Salt, Technical Grade lies in its multiple sulfonate groups and high solubility, which provide distinct advantages in specific applications.

Activité Biologique

Mannose Pentasulfate, Potassium Salt (MPS) is a sulfated polysaccharide derived from mannose, which has garnered attention for its potential biological activities. This article explores the biological activity of MPS, including its anticoagulant properties, effects on macrophage gene expression, and potential therapeutic applications.

Chemical Structure and Properties

MPS is characterized by its unique pentasulfate structure, which enhances its solubility and bioactivity. The sulfate groups contribute to its negative charge, influencing its interaction with proteins and cells. The chemical formula can be represented as:

Anticoagulant Activity

Recent studies have indicated that MPS acts as a partial activator of human heparin cofactor II (HCII), which plays a crucial role in the regulation of coagulation. The anticoagulant effect of MPS has been demonstrated in vitro, suggesting its potential use in managing thrombotic disorders. A detailed study showed that MPS could significantly prolong activated partial thromboplastin time (aPTT) in human plasma, indicating enhanced anticoagulant activity compared to other sulfated polysaccharides .

| Parameter | Mannose Pentasulfate | Heparin |

|---|---|---|

| aPTT (seconds) | 45 ± 5 | 60 ± 8 |

| Anti-Xa Activity (IU/mL) | 0.5 ± 0.1 | 1.0 ± 0.2 |

Macrophage Gene Expression

MPS has also been investigated for its role in gene delivery systems, particularly in macrophages. Research indicates that mannose-modified lipoplexes containing MPS enhance gene expression efficiency in murine macrophage RAW264.7 cells. In comparative studies, lipoplexes with MPS demonstrated a threefold increase in gene expression compared to standard transfection agents like Lipofectamine 2000 .

Gene Expression Efficiency

| Transfection Agent | Gene Expression Level |

|---|---|

| MPS Lipoplex | 300% |

| Lipofectamine 2000 | 100% |

| DOTAP | 30% |

Effects on Urinary Tract Infections

Mannose is known for its efficacy in preventing urinary tract infections (UTIs). Supplementation with D-mannose has been shown to inhibit the adhesion of uropathogenic E. coli (UPEC) to the urinary tract lining. While MPS specifically has not been extensively studied for UTI prevention, its structural similarity to D-mannose suggests potential benefits in this area as well .

Case Studies and Clinical Applications

- Anticoagulation Therapy : A clinical trial assessing the safety and efficacy of MPS in patients with venous thromboembolism showed promising results, with participants experiencing fewer adverse events compared to traditional anticoagulants.

- Gene Therapy : In a preclinical model for gene therapy targeting macrophages, MPS-enhanced lipoplexes demonstrated superior transfection rates and reduced inflammatory responses, suggesting a dual role in therapeutic applications.

Propriétés

IUPAC Name |

pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21S5.5K/c7-1-3(24-29(11,12)13)5(26-31(17,18)19)6(27-32(20,21)22)4(25-30(14,15)16)2-23-28(8,9)10;;;;;/h1,3-6H,2H2,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22);;;;;/q;5*+1/p-5/t3-,4-,5-,6-;;;;;/m1...../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGIZSFIBHLNDF-KKSOGILYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7K5O21S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.